Bienvenue dans la boutique en ligne BenchChem!

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide

SDH inhibitor structure-activity relationship pyrazole substitution

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide (CAS 1456275-77-6) is a heterocyclic building block bearing a nicotinamide core substituted at the 6-position with a 3,5-dimethylpyrazole ring. With a molecular formula C₁₁H₁₂N₄O and molecular weight of 216.24 g/mol , it serves as a versatile intermediate in agrochemical and pharmaceutical research, particularly as a scaffold for nicotinamide-based enzyme inhibitors including succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1456275-77-6
Cat. No. B2806338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide
CAS1456275-77-6
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=C2)C(=O)N)C
InChIInChI=1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16)
InChIKeyFZNYYBDJPZTIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide (CAS 1456275-77-6): Structural Identity and Core Characteristics for Procurement Decisions


6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide (CAS 1456275-77-6) is a heterocyclic building block bearing a nicotinamide core substituted at the 6-position with a 3,5-dimethylpyrazole ring [1]. With a molecular formula C₁₁H₁₂N₄O and molecular weight of 216.24 g/mol , it serves as a versatile intermediate in agrochemical and pharmaceutical research, particularly as a scaffold for nicotinamide-based enzyme inhibitors including succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors [2][3]. The dual substitution pattern and both hydrogen-bond donor (carboxamide) and acceptor (pyridine, pyrazole) functionalities distinguish it from simpler pyrazole-nicotinamide building blocks.

Why 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide Cannot Be Interchanged with Unsubstituted or Mono-Methyl Pyrazole-Nicotinamide Analogs


The 3,5-dimethyl substitution on the pyrazole ring introduces critical steric and electronic modulation absent in the unsubstituted pyrazole analog (CAS 1340071-82-0) or mono-methyl variants [1]. In the context of succinate dehydrogenase (SDH) inhibition, the dimethylpyrazole moiety enhances hydrophobic contacts within the enzyme binding pocket, with the 3,5-dimethyl pattern contributing to a cation-π interaction and hydrogen-bond stabilization observed in docking studies [1]. This substitution pattern influences both the binding mode and the physicochemical profile—the dimethyl analog (MW 216.24, cLogP ~1.92, TPSA ~70.8 Ų) differs substantially from the unsubstituted analog (MW 188.19, cLogP ~1.12, TPSA ~70.8 Ų) . Generic substitution with a simpler pyrazole-nicotinamide building block therefore alters both target engagement potential and downstream pharmacokinetic properties of derived compounds, making the 3,5-dimethyl variant a non-interchangeable starting material for structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide vs. Closest Analogs


Aryl Substitution Pattern Differentiates Target Binding Mode in SDH Inhibition vs. Unsubstituted Pyrazole Analogs

The 3,5-dimethylpyrazole motif directly influences the SDH binding interaction. In docking studies of 2-pyrazolylnicotinamide SDH inhibitors, the 3,5-dimethyl substitution stabilizes a cation-π interaction with Arg 43 and Tyr 58, alongside an H-bond with Trp 173, which is geometrically inaccessible with unsubstituted or mono-substituted pyrazole analogs [1]. While direct SDH inhibition data for 6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide as a standalone compound are not publicly available, the most potent derivatives in this class bearing the 3,5-dimethylpyrazole moiety achieved EC₅₀ values of 33.5 µM against Helminthosporium maydis and 21.4 µM against Rhizoctonia cerealis [1]. The unsubstituted pyrazole-nicotinamide scaffold lacks these methyl-driven hydrophobic contacts and shows substantially weaker or undetectable SDH inhibitory activity [1].

SDH inhibitor structure-activity relationship pyrazole substitution

Carboxamide Functional Group Enables Direct Amide Coupling; Carboxylic Acid Analog Requires Activation Step

The primary carboxamide group (–CONH₂) on 6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide permits direct amide bond formation with amine coupling partners, compared to the carboxylic acid analog (6-(3,5-dimethylpyrazol-1-yl)nicotinic acid, CAS 1052558-30-1) which requires a separate activation step (e.g., HATU, EDCI/HOBt, or conversion to acid chloride) [1]. This synthetic efficiency advantage translates to an estimated one-step reduction in derivatization workflows. While quantitative yield comparisons for identical reaction partners are not publicly available, the carboxamide's availability at 95% purity (Leyan, catalog 2018773) and the acid analog at 95% purity (Bidepharm) place them at comparable procurement quality, but with divergent downstream synthetic efficiency.

synthetic efficiency amide coupling building block comparison

Molecular Weight and Predicted LogP Differentiation from Unsubstituted Pyrazole Analog Affects Downstream ADME Properties of Derived Compounds

The 3,5-dimethyl substitution increases molecular weight from 188.19 g/mol (6-(1H-pyrazol-1-yl)nicotinamide, CAS 1340071-82-0) to 216.24 g/mol , representing a 14.9% increase. Predicted partition coefficient (cLogP) shifts from approximately 1.12 for the unsubstituted analog to approximately 1.92 for the dimethyl analog . This 0.80 log unit increase in lipophilicity corresponds to an approximately 6.3-fold higher predicted octanol-water partition coefficient, which can significantly affect membrane permeability and metabolic stability of derived compounds [1]. The topological polar surface area (TPSA) remains constant at ~70.8 Ų across both analogs due to identical heteroatom composition, but the increased hydrophobicity of the dimethyl variant places derived compounds closer to optimal CNS drug-like space while maintaining acceptable oral bioavailability prediction parameters.

physicochemical properties drug-likeness ADME prediction

Vendor Purity Consistency and Multi-Source Availability Compared to Niche Analogs

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide is available from multiple independent suppliers with consistent 95% purity specification: Leyan (catalog 2018773, 95%) , CymitQuimica (ref. 3D-GIC27577) with pricing of €375/50mg and €1,025/500mg , and Chemenu (catalog CM412134, 95%+) . In contrast, the unsubstituted analog 6-(1H-pyrazol-1-yl)nicotinamide (CAS 1340071-82-0) is primarily available at 95% purity from fewer catalog suppliers , and the 3-methyl or 5-methyl mono-substituted analogs are not available as catalog building blocks but must be custom-synthesized. This multi-source availability with documented purity reduces procurement risk and enables competitive pricing for the dimethyl variant.

procurement reliability vendor purity comparison supply chain

Regioisomeric Preference: 6-Substituted Nicotinamide Scaffold Shows Superior Kinase Inhibitor Potential vs. 2-Substituted Isomer

The 6-substituted pyridine-3-carboxamide scaffold (as in the target compound) places the pyrazole moiety para to the carboxamide, creating a distinct vector angle compared to the 2-substituted regioisomer (2-pyrazolylnicotinamide scaffold) [1]. In kinase inhibitor design, 6-substituted nicotinamide derivatives have demonstrated Type 1.5 kinase inhibition with dimethyl pyrazole groups occupying the hydrophobic back pocket of MerTK kinase, as confirmed by co-crystal structure (PDB 7OLS) [2]. The 2-substituted regioisomers, while active as SDH inhibitors in agrochemical applications [1], position the pyrazole at a different exit vector that alters target selectivity profiles. This regioisomeric differentiation is critical: the 6-substituted scaffold is preferred for kinase-targeted programs, whereas the 2-substituted scaffold is optimized for SDH-targeted agrochemical programs.

regioisomer kinase inhibitor positional SAR

Optimal Research and Industrial Application Scenarios for 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Using 6-Substituted Nicotinamide Scaffold

As established in the regioisomeric differentiation evidence [REFS-3, Evidence_Item 5], the 6-substituted scaffold is structurally validated for kinase inhibitor design, with the dimethyl pyrazole group occupying the hydrophobic back pocket as demonstrated in MerTK co-crystal structures (PDB 7OLS). Researchers pursuing Type 1.5 kinase inhibitors should select this compound over the 2-substituted regioisomer, which is optimized for SDH agrochemical targets. The carboxamide functionality enables direct amide coupling to diverse amine building blocks without the activation step required for the carboxylic acid analog [REFS-2, Evidence_Item 2].

Agrochemical Discovery: SDH Inhibitor Scaffold Elaboration via Amide Derivatization

The 3,5-dimethylpyrazole-bearing nicotinamide scaffold has demonstrated class-level SDH inhibitory activity with EC₅₀ values of 21.4–33.5 µM against fungal pathogens in the most potent derivatives [REFS-1, Evidence_Item 1]. This compound serves as the core building block for amide diversification at the carboxamide position, enabling rapid SAR exploration. The consistent 95% purity across multiple vendors [REFS-4, Evidence_Item 4] ensures reproducible derivatization without confounding impurity effects. Procurement teams should select this dimethyl variant over the unsubstituted pyrazole analog, which lacks the hydrophobic contacts essential for SDH binding pocket stabilization.

Physicochemical Property Optimization: Lipophilicity-Driven Permeability Enhancement in CNS Drug Discovery

The 0.80 log unit increase in predicted cLogP (from ~1.12 to ~1.92) relative to the unsubstituted pyrazole analog [REFS-5, Evidence_Item 3] makes this compound the preferred scaffold when designing CNS-penetrant derivatives. The approximately 6.3-fold higher predicted octanol-water partition coefficient enhances passive membrane permeability while maintaining a TPSA of ~70.8 Ų within acceptable CNS drug-like parameters. Researchers should select this dimethyl variant when the SAR objective is improving blood-brain barrier penetration of nicotinamide-based lead compounds, rather than the unsubstituted analog which may be more suitable for solubility-optimized peripheral targets.

Chemical Biology: Tool Compound Synthesis with Multi-Source Procurement Assurance

For chemical biology programs requiring reliable, multi-source access to consistent-quality building blocks, this compound's availability from 3+ independent vendors at 95% purity provides procurement resilience not available for mono-methyl pyrazole analogs [REFS-4, Evidence_Item 4]. The transparent pricing structure (€375/50mg to €1,025/500mg) enables budget planning, while the documented MDL number (MFCD19445788) and CAS registry facilitate unambiguous ordering and inventory management across institutional procurement systems.

Quote Request

Request a Quote for 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.